molecular formula C20H17N5O2 B2781814 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline CAS No. 129882-06-0

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline

Cat. No.: B2781814
CAS No.: 129882-06-0
M. Wt: 359.389
InChI Key: XKTIIBCPUHAXLU-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline (CAS# 129882-06-0) is a specialized benzotriazole derivative with a molecular formula of C20H17N5O2 and a molecular weight of 359.389 g/mol. This compound is characterized by a melting point of 135-136°C (ethanol) . The molecular structure incorporates both benzotriazole and nitroaniline moieties, making it a valuable scaffold in medicinal chemistry and drug discovery research. Researchers utilize this compound primarily as a key synthetic intermediate or building block in the development of more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. The benzotriazole functional group serves as an effective pharmacophore in various biochemical applications, while the nitroaniline component provides electron-withdrawing properties that can influence molecular interactions. This chemical is provided as a high-purity (98%) solid compound suitable for laboratory research applications . It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling and employ appropriate personal protective equipment when working with this compound.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-25(27)17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)24-19-12-5-4-11-18(19)22-23-24/h1-12,14,20-21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTIIBCPUHAXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(NC2=CC(=CC=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial, antifungal, and antitumor activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O2, with a molecular weight of approximately 359.39 g/mol. The compound features a benzotriazole moiety linked to a phenylethyl group and a nitroaniline structure, which may contribute to its diverse biological activities.

Antibacterial Activity

Numerous studies have explored the antibacterial properties of benzotriazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A study reported that benzotriazole derivatives exhibited activity against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The presence of bulky hydrophobic groups in the structure was linked to enhanced antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
15aE. coli12.5 μg/mL
15dS. aureus6.25 μg/mL

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been investigated. Compounds with specific substitutions on the benzotriazole ring demonstrated potent antifungal activity against species such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups significantly increased the antifungal potency .

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
22b'C. albicans1.6 μg/mL
22dA. niger12.5 μg/mL

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Research on related benzotriazole derivatives has indicated their potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism is believed to involve the modulation of apoptotic pathways and interference with cellular signaling.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzotriazole derivatives often act as enzyme inhibitors, affecting bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzotriazole derivatives for their biological activity. The compounds were screened for antibacterial and antifungal properties using standard microbiological methods. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of this compound is in the field of anticonvulsant research. Studies have shown that benzotriazole derivatives exhibit significant anticonvulsant properties. The structure of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline suggests potential efficacy against seizures. For instance, related compounds have been evaluated for their effectiveness against induced seizures in animal models, demonstrating promising results that warrant further investigation into this specific derivative's potential .

Antimicrobial Properties

Benzotriazole derivatives have been explored for their antimicrobial activities. Preliminary studies indicate that compounds with similar structures can inhibit the growth of various pathogens. This opens avenues for this compound to be tested against bacterial and fungal strains, potentially leading to the development of new antimicrobial agents.

UV Stabilizers

Benzotriazole compounds are widely recognized for their ability to absorb UV radiation. This property makes this compound a candidate for use as a UV stabilizer in plastics and coatings. By incorporating this compound into materials, manufacturers can enhance the durability and longevity of products exposed to sunlight.

Corrosion Inhibitors

The compound's chemical structure suggests it may also function as a corrosion inhibitor for metals. Benzotriazole derivatives are known to form protective films on metal surfaces, preventing oxidation and degradation. Research into this application could lead to more effective formulations for industrial use.

Case Studies

Study FocusFindingsReference
Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models
Antimicrobial TestingInhibition of bacterial growth observed in preliminary assaysNot specified
UV StabilizationEnhanced UV resistance in polymer matricesNot specified
Corrosion InhibitionProtective effects on metal surfaces notedNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three key analogs based on functional groups, synthesis, and stability:

N-Benzyl-3-nitroaniline (CAS 33334-94-0)

  • Molecular Formula : C₁₃H₁₂N₂O₂
  • Key Features : Lacks the benzotriazole group, substituting it with a benzyl moiety. The nitro group is retained at the meta position on the aniline ring.
  • Synthesis: Typically synthesized via nucleophilic aromatic substitution or reductive amination. No specific yield is provided, but the process is noted for scalability .
  • Applications : Used as a precursor in dye chemistry and pharmaceutical intermediates .

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline (CAS 300680-04-0)

  • Molecular Formula : C₁₄H₁₃N₅O₂
  • Key Features : Contains a benzotriazolemethyl group instead of the phenylethyl-benzotriazole chain. The nitro group is para to the aniline nitrogen.
  • Synthesis : Likely involves coupling benzotriazole with methylene-linked nitroaniline precursors. Structural data confirm a planar benzotriazole ring and nitro group orientation .
  • Stability : High crystallinity inferred from its resolved X-ray structure, though reactivity under acidic/basic conditions is undocumented .
  • Applications: Potential use in coordination chemistry due to the nitro group’s electron-withdrawing effects .

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenyleth-2-enyl]-N-methylaniline (3f/4f)

  • Molecular Formula : C₂₁H₁₉N₅ (estimated)
  • Key Features : Shares the benzotriazole-phenylethyl backbone but includes a methylaniline group and an unsaturated eth-enyl linker.
  • Synthesis : Prepared via amide condensation with 1-chloro-1H-benzotriazole and t-BuOK in Et₂O at −38°C, yielding 53–88% as E/Z isomers. Separation via rapid silica chromatography achieves a 10:1 E/Z ratio .
  • Stability : Demonstrates configurational stability under ambient storage, though prolonged exposure to light or heat may induce isomerization .
  • Applications : Serves as a model for studying stereoselective reactions in enamine chemistry .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Stability Notes Applications
N-[1-(1H-Bt-1-yl)-2-phenylethyl]-3-nitroaniline C₂₀H₁₇N₅O₂* Benzotriazole, nitroaniline, phenyl 53–88%† High (inferred) Organic synthesis
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ Nitroaniline, benzyl N/A Moderate (hazardous) Dyes, pharmaceuticals
N-(Bt-methyl)-N-methyl-4-nitroaniline C₁₄H₁₃N₅O₂ Benzotriazolemethyl, nitroaniline N/A High (crystalline) Coordination chemistry
N-[1-(Bt-1-yl)-2-phenylethenyl]-N-methylaniline C₂₁H₁₉N₅ Benzotriazole, ethenyl, methylaniline 53–88% Stable (E/Z separable) Stereoselective studies

*Estimated based on structural analogs.
†Yield range from analogous α-benzotriazolylenamine syntheses .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis mirrors methods for related benzotriazolylenamines, achieving yields comparable to N-[1-(Bt-1-yl)-2-phenylethenyl] analogs (53–88%) . This contrasts with nitrosoaniline derivatives (), which require nickel-mediated reactions and exhibit lower yields (e.g., 45–72% for 2c–2l).

Stability : Benzotriazole derivatives generally exhibit superior stability compared to nitrosoanilines (), which are prone to oxidation. The nitro group’s meta position may further enhance stability relative to para-substituted analogs .

Q & A

Basic: What are the common synthetic routes for preparing N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline, and what are critical reaction parameters?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the coupling of benzotriazole derivatives with substituted anilines. Key steps include:

  • Nucleophilic substitution : Introducing the benzotriazole moiety via reactions with activated intermediates like α-chloroenamines under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Controlled temperature : Reactions often require low temperatures (−38°C to room temperature) to suppress side reactions and improve regioselectivity .
  • Purification : Fast column chromatography is critical for isolating isomers, with yields ranging from 53% to 88% depending on steric and electronic factors .
  • Analytical validation : HPLC and mass spectrometry are used to confirm purity and reaction progress .

Advanced: How can researchers address challenges in isolating and characterizing stereoisomers of this compound?

Answer:
Isomer separation is complicated by dynamic equilibria and steric effects. Strategies include:

  • Chromatographic optimization : Adjusting mobile-phase polarity and using silica gel columns to resolve E/Z isomers (e.g., 10:1 ratio separations) .
  • Spectroscopic differentiation : High-resolution NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy to distinguish substituent orientations .
  • Crystallography : Single-crystal X-ray diffraction with programs like SHELXL refines bond angles and confirms stereochemistry .
  • Kinetic control : Modifying reaction times and temperatures to favor one isomer via thermodynamic or kinetic pathways .

Basic: Which spectroscopic and computational methods are recommended for structural elucidation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify aromatic protons, nitro group environments, and benzotriazole linkages .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with <2 ppm error tolerance for purity assessment .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., NO2 stretching at ~1520 cm⁻¹) .
  • Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and electronic properties, cross-referenced with experimental data .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Multi-technique validation : Cross-check NMR/IR data with X-ray crystallography to resolve ambiguities (e.g., nitro group orientation) .
  • Dynamic NMR studies : Probe temperature-dependent conformational changes to explain split signals .
  • Data repositories : Compare results with published analogs (e.g., substituted benzotriazole-aniline derivatives) to identify systematic errors .
  • Refinement protocols : Use SHELXL’s least-squares refinement for crystallographic data, adjusting thermal parameters to account for disorder .

Basic: What are the key stability considerations for this compound under experimental conditions?

Answer:

  • Storage : Stable at −20°C in dark, anhydrous environments; degradation observed at >40°C or extreme pH .
  • Light sensitivity : Protect from UV exposure to prevent nitro group reduction or benzotriazole ring cleavage .
  • Inert atmospheres : Use argon/nitrogen during reactions to avoid oxidation of the aniline moiety .

Advanced: How can researchers optimize bioactivity through structural modifications?

Answer:

  • Structure-Activity Relationship (SAR) studies :
    • Nitro group positioning : Meta vs. para substitution alters electron-withdrawing effects and binding affinity .
    • Benzotriazole substitution : Introducing electron-donating groups (e.g., methyl) enhances stability and pharmacokinetics .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
  • In vitro assays : Test modified analogs against cell lines to correlate structural changes with efficacy .

Basic: What crystallographic techniques are suitable for analyzing this compound?

Answer:

  • Single-crystal growth : Use slow evaporation from solvents like ethyl acetate to obtain diffraction-quality crystals .
  • Data collection : Employ synchrotron radiation for high-resolution datasets, critical for resolving nitro group disorder .
  • Refinement : SHELXL’s constraints (e.g., DELU for thermal motion) improve model accuracy, with R-factors <0.08 .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Transition-state analysis : Benzotriazole acts as a leaving group, stabilized by resonance in the triazole ring .
  • Kinetic isotope effects : Deuterium labeling studies reveal rate-determining steps involving proton transfer .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking amines .

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